

A Comprehensive Technical Guide to 1,1,2,3,3-Pentachloropropane

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Compound of Interest

Compound Name: **1,1,2,3,3-Pentachloropropane**

Cat. No.: **B075905**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical compound **1,1,2,3,3-pentachloropropane**, including its chemical identity, physical and chemical properties, synthesis, analytical methodologies, and safety and handling protocols. This document is intended to serve as a technical resource for professionals in research and development.

Section 1: Chemical Identity and Properties

1,1,2,3,3-Pentachloropropane is a halogenated hydrocarbon. Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 15104-61-7 | [1] [2] [3] [4] |
| Molecular Formula | C ₃ H ₃ Cl ₅ | [1] [3] |
| Molecular Weight | 216.32 g/mol | [1] [3] |
| Appearance | Colorless clear liquid | [4] |
| Odor | Slight pesticide-like odor | [4] |
| Boiling Point | 205.8°C at 760 mmHg | [1] |
| Melting Point | -10°C | [1] |
| Density | 1.589 g/cm ³ | [1] |
| Flash Point | 79.9°C | [1] |
| InChI Key | PANVCEBTPSTUEL- UHFFFAOYSA-N | [3] |

Section 2: Synthesis of Pentachloropropanes

While a specific, detailed synthesis protocol for **1,1,2,3,3-pentachloropropane** is not readily available in the reviewed literature, the synthesis of a closely related isomer, 1,1,1,3,3-pentachloropropane, is well-documented. This process involves the radical addition of carbon tetrachloride (CCl₄) to vinyl chloride (VnCl)[\[3\]](#). It is plausible that **1,1,2,3,3-pentachloropropane** could be a byproduct of this reaction or synthesized through a similar mechanism with different precursors or reaction conditions.

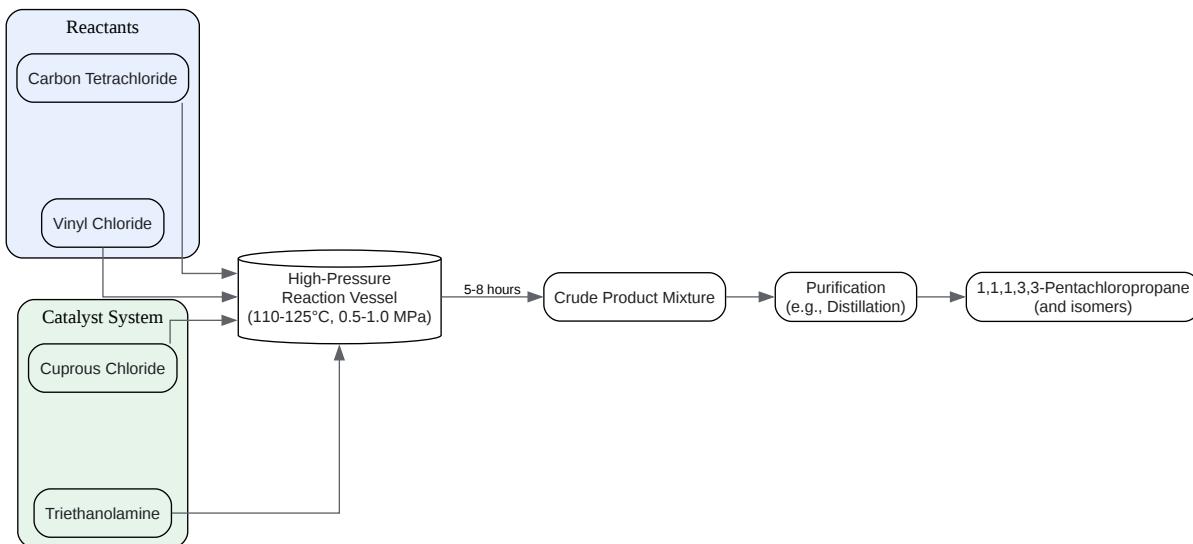
A patented process for the production of 1,1,1,3,3-pentachloropropane involves reacting carbon tetrachloride and vinyl chloride in the presence of a catalyst mixture that includes an organophosphate solvent, iron metal, and ferric chloride[\[4\]](#). This isomer serves as a crucial intermediate in the synthesis of HFC-245fa, a refrigerant[\[4\]](#).

A general laboratory-scale synthesis for 1,1,1,3,3-pentachloropropane is described as a radical addition reaction catalyzed by cuprous chloride[\[3\]](#). The optimized conditions for this synthesis are reported as follows:

- Solvent: Acetonitrile (10-20% of total reaction mass)
- Reactant Molar Ratio (CCl₄:VnCl): 1:0.3-0.4
- Reaction Temperature: 110-125°C
- Reaction Pressure: 0.5-1.0 MPa
- Reaction Time: 5-8 hours
- Catalyst: Cuprous chloride (1.5-3.5% of the mass of vinyl chloride)
- Catalyst Promoter: Triethanolamine (equal mass to cuprous chloride)

Under these conditions, a yield of 72% with a product purity of 98% for 1,1,1,3,3-pentachloropropane has been reported[3].

Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of pentachloropropane isomers.

Section 3: Analytical Methodologies

The characterization and quantification of **1,1,2,3,3-pentachloropropane** can be achieved through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like pentachloropropanes. While a specific method for **1,1,2,3,3-**

pentachloropropane is not detailed, methods for similar compounds like 1,2,3-trichloropropane can be adapted. A common approach involves purge and trap concentration followed by GC-MS analysis[5].

A general GC-MS protocol would involve:

- Sample Preparation: Dissolving the sample in a suitable volatile solvent.
- Injection: Introducing a small volume of the sample into the GC inlet.
- Separation: Utilizing a capillary column (e.g., a DB-5ms or equivalent) with a temperature program to separate the components of the sample.
- Detection: Identifying the compound based on its mass spectrum and retention time. The NIST WebBook provides mass spectral data for **1,1,2,3,3-pentachloropropane**[6].

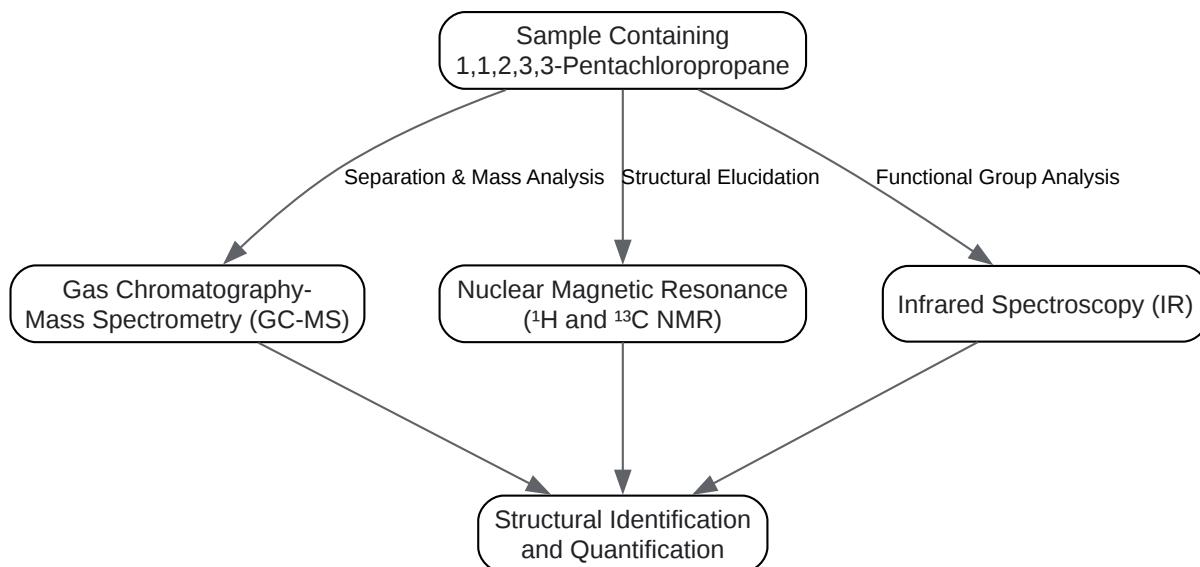
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide valuable information about the connectivity of atoms in **1,1,2,3,3-pentachloropropane**. The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule, with their chemical shifts and coupling patterns providing structural insights[7]. Spectral data for this compound is available in various databases[8].

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of **1,1,2,3,3-pentachloropropane** would show characteristic absorption bands for C-H and C-Cl bonds. The NIST WebBook provides an IR spectrum for this compound[9].

Analytical Workflow Diagram

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